3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound featuring a pyrazole ring and a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. It is classified as a pyrazole derivative, which often exhibits significant pharmacological effects.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. It falls under the category of pyrazolone derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The presence of the trifluoromethyl group enhances its chemical reactivity and biological interactions, making it a valuable subject of study in organic synthesis and medicinal chemistry.
The synthesis of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves several key steps:
For large-scale production, methods are optimized for yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and minimize by-products.
The molecular formula of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is C₁₁H₁₄F₃N₃O₂. The structure features:
The structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D models of the compound.
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, oxidation typically requires acidic conditions with specific oxidizing agents, while reduction may necessitate anhydrous environments to prevent unwanted side reactions.
The mechanism of action for 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, potentially leading to significant biological effects such as inhibition of enzymatic activity or modulation of receptor function. This mechanism is crucial in understanding its therapeutic potential in treating various conditions .
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting the importance of continued exploration into its properties and potential uses.
Pyrazole ring construction serves as the foundational step in synthesizing 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. Industrially viable approaches utilize 1,3-dicarbonyl precursors reacting with methyl hydrazine derivatives under acid- or base-catalyzed conditions. A high-yielding route employs 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine in ethanol at 60–80°C, achieving regioselective formation of the 4-methyl-3-trifluoromethylpyrazole scaffold through enol-keto tautomerism [8]. Alternative protocols involve cyclocondensation of ethyl acetoacetate derivatives with trifluoromethyl-substituted hydrazines, though this may yield regioisomeric mixtures requiring separation [2]. Critical parameters influencing regioselectivity and yield include solvent polarity, temperature control, and catalyst selection (e.g., acetic acid or p-toluenesulfonic acid). Post-condensation, N-alkylation with ethyl 4-bromobutyrate introduces the butanoate side chain, followed by alkaline ester hydrolysis to furnish the target carboxylic acid .
Table 1: Cyclocondensation Parameters for Pyrazole Ring Synthesis
Precursor System | Catalyst | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) |
---|---|---|---|---|
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine | None | 80 | 6 | >95% 3-CF₃ isomer |
Ethyl trifluoroacetoacetate + Methylhydrazine | Acetic acid | 70 | 8 | 85:15 (3-CF₃:5-CF₃) |
Ethyl 4,4,4-trifluoroacetoacetate + Methylhydrazine | p-Toluenesulfonic acid | 90 | 10 | 75:25 (3-CF₃:5-CF₃) |
Direct trifluoromethylation of pre-formed pyrazole rings offers enhanced flexibility in late-stage functionalization. Electrophilic trifluoromethylation employs trifluoromethyl iodide (CF₃-I) under copper catalysis, though this method faces challenges with regiocontrol on unsymmetrical pyrazoles [9]. More effective approaches utilize sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) with oxidants like tert-butyl hydroperoxide, generating CF₃ radicals that undergo regioselective addition to pyrazole C4 positions [2]. For improved atom economy, flow chemistry techniques enable continuous generation of unstable trifluoromethyl intermediates via lithiation of 1-methylpyrazole precursors at −78°C, followed by reaction with Ruppert-Prakash reagent (CF₃SiMe₃) [8]. This method achieves >90% conversion with residence times under 30 seconds, minimizing by-product formation. Post-trifluoromethylation, side chain elongation via Michael addition or nucleophilic substitution installs the carboxylic acid moiety.
Table 2: Trifluoromethylation Methods Comparison
Method | Reagent System | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Radical Trifluoromethylation | CF₃SO₂Na + TBHP | 25–40 | 65–80 | Tolerance for multiple functional groups |
Flow Lithiation/Trifluoromethylation | n-BuLi + CF₃SiMe₃ in flow reactor | −78 | 85–92 | Exceptional regiocontrol |
Copper-Catalyzed Electrophilic | CF₃I + CuI/phenanthroline | 100 | 45–60 | Simple setup |
Suzuki-Miyaura cross-coupling enables efficient installation of carboxyl-containing fragments onto halogenated pyrazole intermediates. 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole undergoes palladium-catalyzed coupling with potassium vinyltrifluoroborate, followed by ozonolysis and oxidation to yield unsaturated carboxylic acid derivatives [9]. Alternatively, direct coupling with boronic esters of protected carboxylic acids (e.g., pinacol (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate) provides protected forms of the target molecule after deprotection. Key catalytic systems include Pd(PPh₃)₄/Na₂CO₃ in toluene-water mixtures or Pd(dppf)Cl₂ with triethylamine in dimethylformamide, achieving yields of 70–85%. This strategy facilitates modular construction of the butanoic acid chain while preserving acid-sensitive trifluoromethyl groups [2].
Transitioning from batch to continuous flow processing addresses critical scalability limitations in pyrazole synthesis. Multi-step sequences integrating cyclocondensation, N-alkylation, and hydrolysis are implemented in telescoped flow reactors with in-line separations. A demonstrated protocol uses:
This configuration achieves 40% higher space-time yields than batch processes while minimizing thermal degradation pathways. Key optimization parameters include residence time distribution control (2–30 min per stage), temperature gradients (25–120°C), and solvent compatibility to prevent precipitation. For lithiation-trifluoromethylation steps, microreactors with cryogenic zones maintain precise temperature control (−78°C) and reduce reagent inventory hazards [2].
Final compound purification requires specialized approaches to eliminate genotoxic impurities and metal catalysts. Multistage crystallization from ethyl acetate/n-heptane mixtures (1:5 v/v) achieves >99.5% purity by precipitating Pd residues and organic by-products . For chromatography-averse large-scale processes, reactive extraction proves effective: the crude acid solution undergoes treatment with activated carbon followed by pH-controlled extraction using 0.5 M sodium bicarbonate solution, separating acidic target molecules from neutral impurities. Final polishing employs simulated moving bed chromatography with chiral stationary phases (CSP-800) to resolve residual enantiomeric impurities, though racemization is minimal in this achiral molecule. Rigorous analytical control includes ICP-MS for heavy metals (<10 ppm specification) and HPLC-UV at 210 nm for organic purity verification.
Table 3: Purification Methods and Specifications
Purification Stage | Technique | Conditions | Removed Impurities | Purity Target |
---|---|---|---|---|
Primary Isolation | Antisolvent Crystallization | Ethyl acetate/heptane (1:5), −10°C | Hydrolysis by-products, oligomers | >98.0% |
Metal Removal | Activated Carbon Treatment | 5% w/w, 50°C, 1 h | Pd/Pd black, inorganic salts | Pd <5 ppm |
Final Polishing | Fractional Crystallization | Water/ethanol (4:1), gradient cooling 50°C→4°C | Isomeric pyrazoles, residual solvents | >99.5% |
Polymorph Control | Seeded Crystallization | Isopropanol/water, 0.5°C/min cooling | Metastable crystalline forms | Form I exclusive |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1